3-Butyn-2-ol, 1-phenoxy-
CAS No.: 88462-64-0
Cat. No.: VC8005766
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88462-64-0 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 1-phenoxybut-3-yn-2-ol |
| Standard InChI | InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 |
| Standard InChI Key | NJISXYYDFZQCQC-UHFFFAOYSA-N |
| SMILES | C#CC(COC1=CC=CC=C1)O |
| Canonical SMILES | C#CC(COC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Phenoxy-3-butyn-2-ol (IUPAC name: 1-phenoxybut-3-yn-2-ol) features a four-carbon chain with a hydroxyl group at the second carbon and a triple bond between the third and fourth carbons. The phenoxy group (–O–C₆H₅) is attached to the first carbon, resulting in the molecular formula C₁₀H₁₀O₂ (calculated molecular weight: 162.19 g/mol). This structure aligns with the general formula of propargyl alcohol derivatives, where substituents modulate reactivity and stability .
Key Structural Features:
-
Acetylenic bond: The C≡C group at positions 3–4 introduces sp-hybridized carbons, enabling click chemistry and cycloaddition reactions.
-
Hydroxyl group: The –OH at C2 participates in hydrogen bonding and serves as a site for functionalization.
-
Phenoxy moiety: The aromatic ether group enhances lipophilicity and may influence metabolic stability, as observed in related compounds .
Synthetic Pathways and Reaction Dynamics
Synthesis of 1-Phenoxy-3-butyn-2-ol
While no direct synthesis is reported for 1-phenoxy-3-butyn-2-ol, analogous methods for phenolic ethers and propargyl alcohols suggest viable routes:
Route 1: Nucleophilic Substitution
-
Activation of 3-Butyn-2-ol: Conversion of the hydroxyl group in 3-butyn-2-ol (CAS 2028-63-9) to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine .
-
Etherification: Reaction of the mesylate with phenol under basic conditions (e.g., K₂CO₃) to form the phenoxy derivative .
Route 2: Mitsunobu Reaction
Coupling 3-butyn-2-ol with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to directly form the ether bond .
Stereochemical Considerations
The C2 hydroxyl group introduces a chiral center. Enantioselective synthesis could employ resolved starting materials, as demonstrated in the preparation of (R)- and (S)-3-butyn-2-ol derivatives for gelatinase inhibitors .
Physicochemical Properties
Experimental and Predicted Data
The phenoxy group likely increases thermal stability compared to 3-butyn-2-ol (b.p. 104°C) , while the hydroxyl group retains polarity.
Chemical Reactivity and Applications
Functionalization Pathways
-
Alkyne Reactivity: The triple bond participates in:
-
Cycloadditions: Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Hydrofunctionalization: Hydroboration or hydration to yield ketones or alcohols.
-
-
Ether Cleavage: Acidic or reductive conditions may cleave the phenoxy group, though steric hindrance from the adjacent hydroxyl could slow this process .
Biological Activity
While no direct studies exist, structural analogs like SB-3CT (a gelatinase inhibitor) highlight the potential of propargyl ethers in targeting metalloproteinases . The phenoxy group in 1-phenoxy-3-butyn-2-ol may similarly influence enzyme binding, though metabolic stability would depend on substituent patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume